Methyl 6-methoxy-2-pyrazinecarboxylate
Overview
Description
Methyl 6-methoxy-2-pyrazinecarboxylate is a heterocyclic organic compound that belongs to the pyrazine family. It has a CAS Number of 23813-24-3 and a molecular weight of 168.15 . The compound is usually used as a flavoring agent in the food and beverage industry, and as a fragrance in the cosmetic industry.
Molecular Structure Analysis
The linear formula of this compound is C7H8N2O3 . The InChI code is 1S/C7H8N2O3/c1-11-6-4-8-3-5(9-6)7(10)12-2/h3-4H,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a sealed, dry environment at a temperature between 2-8°C . .Scientific Research Applications
Synthesis of Novel Analogues and Derivatives
Methyl 6-methoxy-2-pyrazinecarboxylate has been utilized in the synthesis of various novel chemical compounds. For instance, it was used in producing a new guanine analogue, 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one. This compound did not exhibit the potent antiviral activity shown by similar analogues, demonstrating its unique chemical behavior (Ehler, Robins, & Meyer, 1977). Additionally, this compound has been a precursor in the synthesis of various other pyrazine derivatives, contributing to advancements in heterocyclic chemistry (Gobis, Foks, Zuralska, & Kędzia, 2006).
Photophysical and Optical Applications
In photophysics, this compound-related compounds have been investigated for their unique optical absorption and emission properties. A study on push–pull pyrazine fluorophores, which include derivatives of this compound, highlighted their potential in applications requiring strong emission solvatochromism. These compounds undergo intramolecular charge transfer, making them suitable for use in advanced optical materials and sensors (Hoffert, Durand, Gauthier, Guen, & Achelle, 2017).
Antimicrobial and Antitumor Applications
Certain derivatives of this compound have shown promising antimicrobial and antitumor activities. For example, novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates exhibited significant antitumoral potential in various human tumor cell lines. They also demonstrated low toxicity in non-tumor cell lines, suggesting their potential in targeted cancer therapies (Rodrigues et al., 2021).
Analytical Chemistry and Wine Analysis
In the field of analytical chemistry, particularly in the analysis of wines, derivatives of this compound have been used. For example, methoxypyrazines, closely related to this compound, were quantified in various red wines. This study highlighted the significance of these compounds in contributing to wine flavor, demonstrating their importance in food and beverage analysis (Allen, Lacey, & Boyd, 1994).
Development of Green Chemistry Methods
The compound has also been involved in green chemistry developments. A study reported the synthesis of pyranopyrazoles using isonicotinic acid, a compound related to this compound, as a dual and biological organocatalyst. This method, employing solvent-free conditions, underscores the role of such compounds in environmentally friendly chemical synthesis processes (Zolfigol et al., 2013).
Safety and Hazards
Methyl 6-methoxy-2-pyrazinecarboxylate is classified under the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes .
Properties
IUPAC Name |
methyl 6-methoxypyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-4-8-3-5(9-6)7(10)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRKUEOKCLKUNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20632201 | |
Record name | Methyl 6-methoxypyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20632201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23813-24-3 | |
Record name | Methyl 6-methoxypyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20632201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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